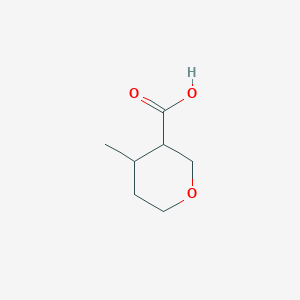

4-methyloxane-3-carboxylic acid, Mixture of diastereomers

Beschreibung

4-Methyloxane-3-carboxylic acid is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 4 and a carboxylic acid moiety at position 2. Diastereomers exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity, enabling their separation via chromatographic or crystallization methods .

The diastereomeric mixture arises during synthesis when stereochemical control is incomplete, a common challenge in reactions involving multiple stereocenters or radical intermediates (e.g., photoredox-catalyzed decarboxylative additions) .

Eigenschaften

Molekularformel |

C7H12O3 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

4-methyloxane-3-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-5-2-3-10-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI-Schlüssel |

FOFMVURFWAAVDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCOCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyloxane-3-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomeric esters, which can be separated based on their different physical properties . The separated esters are then hydrolyzed to yield the enantiomerically pure alcohols .

Industrial Production Methods

Industrial production of 4-methyloxane-3-carboxylic acid often involves the use of chiral catalysts to ensure the formation of specific diastereomers. The process may include steps such as acid-base reactions, esterification, and hydrolysis to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acid chlorides and anhydrides are typically formed using reagents like thionyl chloride (SOCl2) and acetic anhydride.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, and anhydrides.

Wissenschaftliche Forschungsanwendungen

4-Methyloxane-3-carboxylic acid (C7H12O3) is an organic compound featuring a carboxylic acid group and a methyloxane ring. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .

Preparation:

- 4-Methyloxane-3-carboxylic acid is synthesized through the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid, resulting in a mixture of diastereomeric esters.

- Industrial production involves chiral catalysts to ensure the formation of specific diastereomers and may include steps like acid-base reactions, esterification, and hydrolysis.

Chemical Reactions:

- Oxidation: The carboxylic acid group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides, typically using reagents like thionyl chloride (SOCl2) and acetic anhydride.

Applications:

- Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

- Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.

- Medicine: It is investigated for potential therapeutic properties and as a precursor in drug synthesis.

- Industry: It is utilized in the production of specialty chemicals and materials.

Biological Activities:

- Antimicrobial Properties: It exhibits antimicrobial activity against various pathogens, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Studies have demonstrated effective inhibition against common bacterial strains at concentrations as low as 50 µg/mL.

- Anticancer Potential: It may inhibit cancer cell proliferation by affecting pathways involved in fatty acid synthesis. In vitro tests on human cancer cell lines have shown a significant reduction in cell viability, particularly in breast and prostate cancer models, by inducing apoptosis through oxidative stress mechanisms.

Comparison with Similar Compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Methyloxane-2,6-dione | Dione | Moderate antimicrobial activity |

| 4-Methyloxane-4-carbaldehyde | Aldehyde | Limited anticancer properties |

| 4-Methyloxane-2,4-diol | Diol | Antioxidant properties |

Research:

- Recent studies have focused on the synthesis and separation of diastereomers of 4-methyloxane-3-carboxylic acid using high-performance liquid chromatography (HPLC). HPLC is also utilized in separating diastereomers to obtain enantiopure compounds .

- The separation of diastereomeric esters can be achieved by HPLC on silica gel .

Wirkmechanismus

The mechanism of action of 4-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyran-2-Carboxylic Acid (23)

- Structure : A six-membered oxane ring with a carboxylic acid group at position 2.

- Synthesis : Used in photoredox-catalyzed Giese reactions, yielding products with a 2:1 diastereomeric ratio (58% yield). Separation of diastereomers is achieved via silica gel chromatography .

- Key Difference : The position of the carboxylic acid (C2 vs. C3 in 4-methyloxane-3-carboxylic acid) alters steric and electronic effects, influencing reactivity and diastereoselectivity.

Methyl (3R,4S)-3-Hydroxyoxane-4-Carboxylate

- Structure : Oxane ring with hydroxyl and ester groups at C3 and C4, respectively.

- Applications : A chiral intermediate in pharmaceutical synthesis with ≥95% purity. Its stereochemistry enables precise control in drug design, contrasting with the unresolved diastereomers of 4-methyloxane-3-carboxylic acid .

Diastereomeric Mixtures in Pharmaceuticals

Ibuprofen Carboxylic Acid (Mixture of Diastereomers)

- Structure : A propionic acid derivative with a diastereomeric mixture arising from stereochemical complexity.

- Separation : Requires advanced chromatographic techniques or derivatization (e.g., ester formation) for resolution .

- Comparison : Unlike 4-methyloxane-3-carboxylic acid, ibuprofen derivatives are pharmacologically active, emphasizing the need for diastereomer separation to ensure efficacy and safety .

Folinic Acid Diastereomers

- Separation Method : Capillary electrophoresis using cationic cyclodextrin derivatives achieves resolution (Rf = 2.31) at low selector concentrations (6.5 mmol/L) .

- Relevance : Highlights the role of advanced analytical techniques in resolving diastereomers, applicable to 4-methyloxane-3-carboxylic acid with method optimization.

Stability and Reactivity of Diastereomers

- α-OH-Acteoside Diastereomers : Exhibit slower degradation in open storage conditions (80% retention after 10 days) compared to closed systems, suggesting environmental stability differences among diastereomers .

- Maleic vs. Fumaric Acid : Diastereomers with E/Z configurations show divergent hydrogen-bonding patterns and solubility, underscoring the impact of stereochemistry on material properties .

Data Tables: Comparative Analysis

Research Findings and Implications

- Synthetic Challenges : Diastereomer separation remains a bottleneck for 4-methyloxane-3-carboxylic acid, mirroring issues in ibuprofen carboxylic acid synthesis. Derivatization (e.g., p-OMe-benzoyl esters) may enhance resolution .

- Stability : Environmental factors (temperature, exposure) significantly affect diastereomer integrity, as seen in α-OH-acteoside studies .

- Pharmacological Relevance : Unresolved diastereomers in drug candidates risk unpredictable pharmacokinetics, emphasizing the need for robust resolution protocols .

Biologische Aktivität

4-Methyloxane-3-carboxylic acid, a mixture of diastereomers, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

The compound features a carboxylic acid functional group and a methyloxane ring structure, which significantly influences its reactivity and interaction with biological systems. Its molecular formula and weight are essential for understanding its behavior in various chemical reactions.

The biological activity of 4-methyloxane-3-carboxylic acid is primarily attributed to its ability to act as an electrophile. This allows it to interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. Such interactions can alter the function of these biomolecules, suggesting potential applications in antimicrobial and anticancer therapies.

Biological Activities

- Antimicrobial Properties : Research indicates that 4-methyloxane-3-carboxylic acid exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. The specific pathways affected include those involved in fatty acid synthesis, which is crucial for cancer cell metabolism .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 4-methyloxane-3-carboxylic acid against common bacterial strains. Results demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, particularly in breast and prostate cancer models. The study highlighted the compound's role in inducing apoptosis through oxidative stress mechanisms .

Comparative Analysis

To better understand the biological activity of 4-methyloxane-3-carboxylic acid, it can be compared with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Methyloxane-2,6-dione | Dione | Moderate antimicrobial activity |

| 4-Methyloxane-4-carbaldehyde | Aldehyde | Limited anticancer properties |

| 4-Methyloxane-2,4-diol | Diol | Antioxidant properties |

Research Findings

Recent studies have focused on the synthesis and separation of diastereomers of 4-methyloxane-3-carboxylic acid using high-performance liquid chromatography (HPLC). This technique allows for the isolation of specific diastereomers that may exhibit different biological activities, enhancing our understanding of their individual effects .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing 4-methyloxane-3-carboxylic acid as a mixture of diastereomers?

Answer:

The synthesis of diastereomeric mixtures often involves stereoselective or non-selective cyclization/epoxidation reactions. For example, acid-catalyzed dehydration of methylcyclohexanol derivatives can yield bicyclic ethers like 4-methyloxane-3-carboxylic acid, with diastereomer formation influenced by reaction conditions (e.g., acid strength, temperature). A similar approach is noted in the synthesis of mixed tetraoxanes, where diastereomers arise from prochiral ketones reacting with gem-dihydroperoxides under controlled conditions . For stereochemical control, chiral auxiliaries or catalysts (e.g., ZnCl₂ in DMF) may be employed, as seen in thiazolidinone syntheses .

Basic Question: How can NMR spectroscopy distinguish between diastereomers of 4-methyloxane-3-carboxylic acid?

Answer:

¹H and ¹³C NMR are critical for diastereomer differentiation. For example, in cyclohexane-derived diastereomers (e.g., 2,3-CDA acetals), distinct chemical shifts for axial/equatorial protons or carbons adjacent to stereocenters are observed. Diastereotopic protons exhibit splitting patterns due to non-equivalent environments, while coupling constants (J-values) reveal spatial relationships between nuclei . FTIR can further validate functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acids) .

Advanced Question: How do reaction conditions influence the diastereomer ratio in acid-catalyzed cyclization of precursors to 4-methyloxane-3-carboxylic acid?

Answer:

The diastereomer ratio depends on thermodynamic vs. kinetic control. For instance, in the dehydration of 2-methylcyclohexanol, higher temperatures favor thermodynamically stable alkenes via carbocation rearrangements, while low temperatures favor kinetic products. Similar principles apply to bicyclic ether formation: protonation of epoxide precursors may lead to multiple transition states, yielding diastereomers with varying stability . Solvent polarity and acid strength (e.g., H₂SO₄ vs. HCl) also alter reaction pathways, as seen in cyclohexane-diol acetal syntheses .

Advanced Question: How can chromatographic methods resolve and quantify diastereomers in this compound?

Answer:

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or reverse-phase columns is effective. For example, diastereomers of dinaphthodioxaphosphepin derivatives were resolved using silica-based CSPs, with retention times correlated to steric bulk and polarity . Thin-layer chromatography (TLC) with optimized mobile phases (e.g., ethyl acetate/hexane gradients) can provide preliminary separation, as demonstrated in tetraoxane diastereomer analysis (Rf values: 0.55–0.70) . Quantification via UV-Vis or mass spectrometry (e.g., ESI-HRMS) ensures accuracy .

Advanced Question: What mechanisms explain contradictory data in stereochemical assignments for this compound?

Answer:

Contradictions often arise from:

- Dynamic equilibration: Diastereomers may interconvert under experimental conditions (e.g., acid-mediated epoxide ring-opening/re-closing), leading to misinterpretation of NMR or crystallography data .

- Overlapping signals: In crowded NMR spectra, resonances from multiple diastereomers may overlap, requiring advanced techniques like 2D-COSY or NOESY to resolve .

- Crystallization bias: A single diastereomer may crystallize preferentially, skewing observed ratios. This was noted in mixed tetraoxane syntheses, where recrystallization from DMF yielded one dominant form .

Advanced Question: How can computational methods complement experimental data for diastereomer characterization?

Answer:

Density functional theory (DFT) calculations predict NMR chemical shifts, coupling constants, and relative energies of diastereomers. For example, comparing computed vs. experimental ¹³C shifts for cyclohexane acetals validated stereochemical assignments . Molecular dynamics simulations can model solvent effects on diastereomer stability, aiding in reaction optimization .

Advanced Question: What strategies mitigate challenges in isolating pure diastereomers for biological studies?

Answer:

- Derivatization: Introducing polar groups (e.g., trichloroacetyl) enhances solubility differences, simplifying chromatographic separation .

- pH-controlled extraction: Adjusting aqueous/organic phase pH can exploit differential acidity of diastereomers (e.g., carboxylic acid pKa ~4.5) .

- Crystallization-induced asymmetric transformation: Seeding with a single diastereomer crystal promotes selective precipitation, as used in tetraoxane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.